REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:9]([NH:14]S(C(C)(C)C)=O)[C:10]([F:13])([F:12])[F:11])[CH:6]=[N:7][CH:8]=1>CO>[Br:2][C:3]1[CH:4]=[C:5]([CH:9]([NH2:14])[C:10]([F:11])([F:12])[F:13])[CH:6]=[N:7][CH:8]=1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at this temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
ADDITION
|
Details
|
the residue was treated with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |